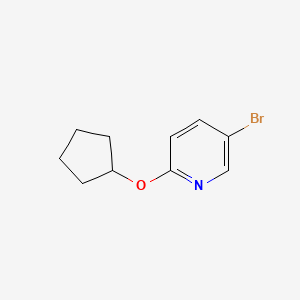
4-(2-碘苯氧基)四氢吡喃
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Iodophenoxy)tetrahydropyran (4-IPT) is an organic compound that has been widely used in scientific research and laboratory experiments due to its unique properties. It is a cyclic ether with a four-membered ring, and is composed of two oxygen atoms and two carbon atoms. 4-IPT has several important properties, including being a strong oxidizing agent and having a high boiling point. It is also a versatile compound that can be used in a variety of applications, including synthesis of other compounds, inorganic and organic reactions, and in the preparation of pharmaceuticals.
科学研究应用
海洋天然产物的合成
4-(2-碘苯氧基)四氢吡喃: 在海洋天然产物的合成中被使用,这些天然产物通常具有复杂的结构和强大的生物活性。 例如,它可以用于新鞘氨醇的全合成,新鞘氨醇是一种具有抗增殖特性的海洋大环内酯 。该化合物作为形成四氢吡喃环的关键中间体,四氢吡喃环是这些天然产物中常见的结构单元。
医药中间体
该化合物是医药化学中的一种用途广泛的起始原料。 由于其溶解性、稳定性和相对低的毒性,它被用于合成多种生物活性分子和药物制剂 。它作为中间体的作用可以创造出多种治疗剂。
有机合成中的保护基
在有机合成中,4-(2-碘苯氧基)四氢吡喃可以用来保护羟基。生成的醚在各种条件下都很稳定,可以在需要时脱保护。 这种应用对于复杂有机分子的逐步构建至关重要 .
合成纤维的合成
该化合物可以转化为像1,5-二氯戊烷这样的中间体,它是己二腈和己二酸等材料的前体。 这些材料在合成纤维的制造中必不可少,证明了该化合物在工业应用中的作用 .
药物制剂和递送系统
由于其化学性质,4-(2-碘苯氧基)四氢吡喃适用于药物制剂和递送系统。 它在水和有机溶剂中的溶解性使其成为创建高效药物制剂的优秀候选者 .
作用机制
安全和危害
属性
IUPAC Name |
4-(2-iodophenoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTBIBCNKWWYRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621116 |
Source


|
| Record name | 4-(2-Iodophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-70-3 |
Source


|
| Record name | Tetrahydro-4-(2-iodophenoxy)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Iodophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)
![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)
![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)


![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)







